molecular formula C2H3FO B075747 Fluoroacetaldehyde CAS No. 1544-46-3

Fluoroacetaldehyde

Cat. No. B075747
CAS RN: 1544-46-3
M. Wt: 62.04 g/mol
InChI Key: YYDWYJJLVYDJLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluoroacetaldehyde has been synthesized through various methods. One approach involves the preparation of (R)-Fluoropyruvaldehyde N,S-Ketals from alpha-(fluoroalkyl)-beta-sulfinylenamines through a self-immolative tandem sequential process, demonstrating the importance of cis geometry for achieving high stereocontrol in the synthesis process (Volonterio et al., 1997). Another method describes the radiosynthesis of [18F]fluoroacetaldehyde, showcasing its potential in fluorine-18 labelling for peptide, protein, and antibody fragments (Prenant et al., 2008).

Molecular Structure Analysis

The molecular structure of fluoroacetaldehyde and its derivatives plays a crucial role in its reactivity and application in organic synthesis. Studies on organocatalyzed highly enantioselective direct aldol reactions in aqueous media suggest that water can control regioselectivity, indicating the impact of molecular structure on fluoroacetaldehyde's chemical behavior (Chen et al., 2007).

Chemical Reactions and Properties

Fluoroacetaldehyde undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. The diethylzinc-mediated synthesis of alpha-fluoroacrylates from aldehydes and ketones showcases its reactivity and the potential for creating valuable fluorinated compounds (Lemonnier et al., 2009).

Scientific Research Applications

  • Radioactive Labeling and Automation : Morris et al. (2016) demonstrated the application of [18F]fluoroacetaldehyde in peptide radiolabeling. They developed a fully automated synthesis process for [18F]fluoroacetaldehyde, which improved reproducibility and safety in handling radioactivity. This method was used for labeling recombinant human interleukin-1 receptor antagonist (rhIL-1RA), showcasing its potential in radiolabeling a range of peptides and proteins (Morris et al., 2016).

  • Fluoroalkylation Agent Synthesis : Prenant et al. (2008) synthesized [18F]fluoroacetaldehyde and demonstrated its application in fluoroethylation of benzylamine under reductive alkylation conditions. The study highlighted the potential of [18F]fluoroacetaldehyde as a synthon for radiolabeling peptide, protein, and antibody fragments (Prenant et al., 2008).

  • Cardiotoxicity in Drug Impurities : Lemaire et al. (1993) identified fluoroacetaldehyde as an impurity in 5-fluorouracil vials, which is metabolized into fluoroacetate, a cardiotoxic compound. This study emphasized the importance of drug purity and preparation to prevent chemical degradation and associated health risks (Lemaire et al., 1993).

  • Enantioselective Aldol Reactions : Saadi and Wennemers (2016) explored the use of fluoroacetaldehyde in enantioselective aldol reactions. They introduced fluoroacetate to access fluorinated analogues of acetate-derived compounds, a method beneficial for synthesizing pharmaceuticals and agrochemicals (Saadi & Wennemers, 2016).

  • Biosynthesis Research : Schaffrath et al. (2001) investigated the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya, identifying fluoroacetaldehyde as a precursor. This study provides insights into the metabolic pathways and biosynthesis of organofluorines (Schaffrath et al., 2001).

Safety And Hazards

When handling Fluoroacetaldehyde, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance. Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .

properties

IUPAC Name

2-fluoroacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FO/c3-1-2-4/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDWYJJLVYDJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165621
Record name Fluoroacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoroacetaldehyde

CAS RN

1544-46-3
Record name Acetaldehyde, fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1544-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoroacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7QXP9SQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
657
Citations
HV Phan, JR Durig - Journal of Molecular Structure: THEOCHEM, 1990 - Elsevier
The structures of the cis (the fluorine atom and the aldehydic hydrogen eclipse one another) and trans conformations of fluoroacetaldehyde were calculated at the RHF/3-21G, RHF/6-…
Number of citations: 24 www.sciencedirect.com
DA Dixon, BE Smart - The Journal of Physical Chemistry, 1991 - ACS Publications
The structures and energies of several conformers of 2-fluoroethanol and 2-fluoroacetaldehyde enol (1-hydroxy-2-fluoroethylene) have been calculated by using ab initio molecular …
Number of citations: 92 pubs.acs.org
L Lemaire, MC Malet-Martino, S Longo, R Martino… - The Lancet, 1991 - academia.edu
… fluoroacetaldehyde by tris. No fluorinated impurity was detected in FBAL. Since in rats, fluoroacetaldehyde … came from the impurity fluoroacetaldehyde, even though the low sensitivity of …
Number of citations: 31 www.academia.edu
CD Murphy, SJ Moss, D O'Hagan - Applied and environmental …, 2001 - Am Soc Microbiol
… fluoroacetaldehyde dehydrogenase from S. cattleya that mediates the oxidation of fluoroacetaldehyde to … a high affinity for fluoroacetaldehyde and glycoaldehyde, but not …
Number of citations: 53 journals.asm.org
A Ghasemi, R Fazaeli, R Ghiasi - Egyptian Journal of Chemistry, 2020 - journals.ekb.eg
In this investigation, the stability of the keto-enol forms and conformers of 2-fluoroacetaldehyde was investigated by LC-wPBE, B3LYP and M06-2X functionals and 6-311++G(d,p) basis …
Number of citations: 2 journals.ekb.eg
C Prenant, J Gillies, J Bailey, G Chimon… - Journal of Labelled …, 2008 - Wiley Online Library
… The chemical identity of [ 18 F]fluoroacetaldehyde was determined by comparing its … , the standard fluoroacetaldehyde and its 2,4‐DNPH derivative. Standard fluoroacetaldehyde was …
HJ Castejon, KB Wiberg - The Journal of Organic Chemistry, 1998 - ACS Publications
The effect of fluorine substitution on the acidity of the title compounds has been examined via ab initio molecular orbital theory. Multiple fluorine substitution has a synergetic effect on …
Number of citations: 34 pubs.acs.org
CW Bock, P George, JP Glusker - The Journal of Organic …, 1993 - ACS Publications
… from each of these intermediates leading to the formation of protonated fluoroacetaldehyde, … allyl alcohol to 1.22 Á forthe carbonyl group in fluoroacetaldehyde, and, in keeping with the …
Number of citations: 20 pubs.acs.org
O Morris, A McMahon, H Boutin, J Grigg… - Journal of Labelled …, 2016 - Wiley Online Library
[ 18 F]Fluoroacetaldehyde is a biocompatible prosthetic group that has been implemented pre‐clinically using a semi‐automated remotely controlled system. Automation of …
SJ Moss, CD Murphy, JTG Hamilton… - Chemical …, 2000 - pubs.rsc.org
… We now report results which indicate that this metabolic precursor is fluoroacetaldehyde 3. … cattleya contain a fluoroacetaldehyde dehydrogenase which efficiently converts …
Number of citations: 39 pubs.rsc.org

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